molecular formula C26H20FN3O2 B2663058 ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-59-1

ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2663058
CAS No.: 901246-59-1
M. Wt: 425.463
InChI Key: VCNFKNBYWQGCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-fluorophenyl group at position 1, a 4-methylphenyl group at position 3, and an ethyl carboxylate moiety at position 8. This structure combines aromatic, electron-withdrawing (fluorine), and lipophilic (methyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-3-32-26(31)18-8-13-23-21(14-18)25-22(15-28-23)24(17-6-4-16(2)5-7-17)29-30(25)20-11-9-19(27)10-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFKNBYWQGCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline skeleton. For instance, starting with a quinoline derivative, a pyrazole ring can be introduced through cyclization reactions using hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selective substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using esterification catalysts such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazoloquinoline core or the ester group, potentially converting the ester to an alcohol or reducing double bonds within the core structure.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines exhibit promising anticancer properties. Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has been studied for its ability to inhibit key signaling pathways involved in tumor growth. For instance, studies have shown that it can effectively inhibit the activity of kinases such as BRAF(V600E) and EGFR, which are crucial in many cancers.

Mechanism of Action : In vitro studies demonstrate that this compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent against various malignancies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies report significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent effects.

Case Study : A recent evaluation of pyrazole derivatives, including this compound, showed strong antibacterial effects with inhibition zones larger than those produced by standard antibiotics. This suggests its potential use in developing new antimicrobial agents.

Material Science

Beyond biological applications, this compound is being explored for use in material science. Its unique structure allows for potential applications in organic electronics and photonic devices.

Photophysical Properties : The compound's electronic properties make it suitable for studies in fluorescence and phosphorescence, which are critical in developing new materials for light-emitting devices.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cancer TypeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 µg/mL
AntimicrobialEscherichia coli0.25 µg/mL
AnticancerBRAF(V600E)IC50 = 50 nM
AnticancerEGFRIC50 = 45 nM

Mechanism of Action

The mechanism by which ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, thereby modulating biological processes.

    Receptors: It can bind to receptors on cell surfaces or within cells, triggering signaling cascades that lead to physiological responses.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The ethyl carboxylate group in the target compound reduces logP compared to its ethyl-substituted analog (6.5 vs. 6.58) due to increased polarity .
  • Chlorine substitution (logP ~7.0) increases lipophilicity relative to fluorine, aligning with halogen electronegativity trends .

Solubility: The carboxylate group enhances solubility (logSw ~-5.8) compared to non-polar substituents (e.g., ethyl or phenyl groups, logSw ~-5.7 to -6.0) .

Electronic and Steric Effects: Fluorine at position 1 (target) vs. Dihedral angles between aromatic rings in chalcone analogs (7.14°–56.26°) suggest substituents influence molecular planarity, which may extend to pyrazoloquinoline systems .

Biological Activity

Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, a compound belonging to the pyrazolo[4,3-c]quinoline class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

Ethyl 1 4 fluorophenyl 3 4 methylphenyl 1H pyrazolo 4 3 c quinoline 8 carboxylate\text{Ethyl 1 4 fluorophenyl 3 4 methylphenyl 1H pyrazolo 4 3 c quinoline 8 carboxylate}

This structure features a pyrazoloquinoline core with various substituents that influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. For instance, studies indicate that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, which is a model for studying inflammation.

Key Findings:

  • Inhibition of NO Production : The compound demonstrated potent inhibition of LPS-stimulated NO production. The IC50 value for related compounds was reported at approximately 0.39 μM, indicating strong anti-inflammatory potential .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

Pyrazolo[4,3-c]quinolines have also been explored for their anticancer properties. Several studies highlight their ability to inhibit various cancer cell lines through different mechanisms.

Research Insights:

  • Kinase Inhibition : Certain derivatives have been identified as dual inhibitors of CLK and ROCK kinases, which are implicated in cancer progression. These compounds exhibited potent in vitro anticancer activity against renal cancer and leukemia cell lines .
  • Structure-Activity Relationship (SAR) : A systematic SAR analysis revealed that modifications to the pyrazoloquinoline core could enhance selectivity and potency against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. Some compounds demonstrated significant activity against various pathogens.

Data Summary:

  • Minimum Inhibitory Concentration (MIC) : Compounds were evaluated for their MIC values against bacterial strains. One derivative showed an MIC range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
  • Biofilm Formation Inhibition : The compounds also inhibited biofilm formation, which is crucial for pathogen virulence .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other pyrazolo[4,3-c]quinoline derivatives:

Activity TypeCompoundIC50/MIC ValueMechanism/Notes
Anti-inflammatoryEthyl derivative~0.39 μMInhibits iNOS and COX-2 expression
AnticancerCLK/ROCK inhibitorsVaries by derivativeTargets specific kinases involved in cancer
AntimicrobialPyrazole derivatives0.22 - 0.25 μg/mLEffective against S. aureus and S. epidermidis

Case Studies and Future Directions

Several case studies have highlighted the potential of pyrazolo[4,3-c]quinolines in drug development:

  • Anti-inflammatory Case Study : A study involving various derivatives showed a correlation between structural modifications and enhanced anti-inflammatory activity.
  • Cancer Treatment Trials : Early-phase trials are underway to evaluate the efficacy of selected pyrazolo[4,3-c]quinoline derivatives in patients with specific malignancies.

Future research should focus on optimizing the structure of these compounds to enhance their efficacy and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate?

The compound can be synthesized via a multi-step protocol involving:

  • Nucleophilic substitution : Introduction of fluorophenyl and methylphenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions under Pd catalysis .
  • Cyclocondensation : Formation of the pyrazoloquinoline core using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine as a base, followed by site-selective cyclization .
  • Esterification : Final carboxylation using ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) . Key purity checks involve HPLC (>95%) and LC-MS to confirm molecular weight .

Q. How is the structural characterization of this compound validated?

  • X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and stereochemistry (e.g., C–F bond at 1.34 Å and dihedral angles between aromatic rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments for fluorophenyl (δ ~7.2–7.4 ppm) and methylphenyl (δ ~2.4 ppm) substituents .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C–F stretch) .
    • Elemental analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .

Q. What are the primary physicochemical properties relevant to in vitro assays?

  • Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for stock solutions .
  • LogP : Predicted ~3.8 (via HPLC retention time), indicating moderate lipophilicity .
  • Stability : Stable in DMSO at –20°C for 6 months; avoid prolonged exposure to light due to quinoline core photosensitivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s bioactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of –6.2 eV suggests susceptibility to nucleophilic attack .
  • Docking studies : Model interactions with bacterial DNA gyrase (PDB: 1KZN) to identify critical hydrogen bonds (e.g., between the ester group and Asp73) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. How to resolve contradictions in reported antibacterial activity across studies?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 32 µg/mL against S. aureus) may arise from:

  • Experimental variables : Inoculum size (CFU/mL), growth media (Mueller-Hinton vs. LB broth) .
  • Structural analogs : Minor modifications (e.g., replacing trifluoromethyl with methyl groups) reduce potency by altering membrane permeability .
  • Resistance mechanisms : Upregulation of efflux pumps (e.g., NorA in Gram-positive bacteria) . Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies enhance selectivity for cancer cells over normal cells?

  • Prodrug design : Incorporate enzymatically cleavable groups (e.g., phosphate esters) activated in tumor microenvironments .
  • Structure-activity relationship (SAR) :
  • Quinoline C8 substituent : Bulky groups (e.g., trifluoromethyl) improve topoisomerase II inhibition (IC₅₀ = 0.8 µM vs. 12 µM for unsubstituted analogs) .
  • Pyrazole N1 modification : Fluorophenyl enhances cellular uptake via passive diffusion (logP >4) .
    • In vitro models : Compare cytotoxicity in HeLa vs. HEK293 cells using MTT assays; target selectivity >10-fold is achievable .

Q. How to analyze metabolic stability using LC-MS/MS?

  • Incubation : Treat with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min .
  • Metabolite identification :
  • Phase I : Hydroxylation at the quinoline C4 position (m/z +16) .
  • Phase II : Glucuronidation of the ester group (m/z +176) .
    • Half-life (t₁/₂) : Calculate using first-order kinetics; t₁/₂ <30 min suggests rapid hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.